molecular formula C9H9N3O B174038 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-64-2

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B174038
CAS RN: 109060-64-2
M. Wt: 175.19 g/mol
InChI Key: IYHZYSITDCSNBQ-UHFFFAOYSA-N
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Description

The compound “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine”, has been a topic of much research. Typically, 1,3,4-oxadiazoles are synthesized by directly annulating hydrazides with methyl ketones . The reaction of N-acylamides with hydroxylamine under certain conditions can also lead to the formation of 1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” can be inferred from its name. It contains a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The ring is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an amine group .

Scientific Research Applications

Antimicrobial and Anticancer Activities

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been a subject of interest due to their potential in medical applications. Research indicates the synthesis of various derivatives of 1,3,4-oxadiazole, showcasing their antimicrobial activities. Specifically, some newly synthesized compounds were found to possess good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, a series of novel derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, highlighting the compound's relevance in cancer research and potential therapeutic applications (Yakantham et al., 2019).

Molecular Synthesis and Characterization

The compound and its derivatives are also pivotal in the field of molecular synthesis. Studies have documented the synthesis of various derivatives involving 1,3,4-oxadiazole, providing insights into their structural characteristics and potential applications. For instance, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione was reported, where the conformational isomers of certain derivatives were investigated, indicating the compound's utility in understanding molecular structures and interactions (Roman et al., 2007).

Antifungal Activities and Molecular Docking

The derivatives of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine have also shown promising antifungal activities. A study reported the synthesis of a novel series of derivatives, which were tested against various human pathogenic fungal strains. Some compounds exhibited significant antifungal activity, and molecular docking studies suggested these compounds as potential scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZYSITDCSNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397877
Record name 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109060-64-2
Record name 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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